molecular formula C12H10N2O4S2 B1271518 ({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid CAS No. 433245-38-6

({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid

Cat. No. B1271518
M. Wt: 310.4 g/mol
InChI Key: VLBSBHSNWOALSC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C12H10N2O4S2 . It has a molecular weight of 310.34900 . The exact mass is 310.00800 .

Scientific Research Applications

Synthesis and Biological Activity

A study by Berest et al. (2011) details the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, including derivatives of ({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid. These compounds exhibited notable in vitro anticancer and antibacterial activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).

Antimicrobial and Antifungal Applications

Nosulenko et al. (2015) described the synthesis of 50 new derivatives of 2-[8-R1-9-R2-10-R3-3-R-2-оxo-2Н-[1,2,4]triazino[2,3-с] quinazoline-6-yl)thio]acetic acids, displaying significant antimicrobial and antifungal activity. These findings highlight the potential of these derivatives in addressing various bacterial and fungal infections (Nosulenko et al., 2015).

Anticancer Research

Mohamed et al. (2016) synthesized a series of 2-[(3-substituted-4(3H)-quinazolin-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide, demonstrating significant anticancer activity across various tumor cell lines. This underscores the potential of these compounds in the development of new anticancer therapies (Mohamed et al., 2016).

Antimicrobial Screening

Deshmukh et al. (2010) reported the synthesis of pyrazolo-3-aryl quinazolin-4(3H)ones, which were tested for antibacterial activity against various bacterial strains. These compounds showed promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Deshmukh et al., 2010).

Rhizogenesis in Plant Propagation

Zavhorodnii et al. (2022) explored the influence of derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid on rhizogenesis in Paulownia clones, finding that certain derivatives stimulated root formation in plants. This research opens new avenues in agricultural biotechnology and plant propagation (Zavhorodnii et al., 2022).

properties

IUPAC Name

2-[2-(carboxymethylsulfanyl)quinazolin-4-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S2/c15-9(16)5-19-11-7-3-1-2-4-8(7)13-12(14-11)20-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBSBHSNWOALSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid

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